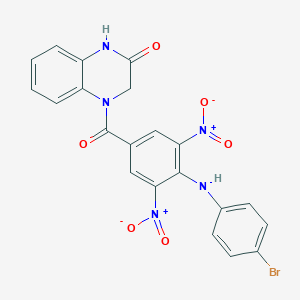

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

This compound is a dihydroquinoxalinone derivative featuring a benzoyl core substituted with a 4-bromophenylamino group and two nitro groups at the 3,5-positions. Its molecular formula is C23H15BrN4O6, with a molecular weight of 547.3 g/mol. While direct biological data are unavailable in the provided evidence, its structural motifs (e.g., nitro groups) suggest possible applications in prodrug design or as intermediates in energetic materials .

Eigenschaften

IUPAC Name |

4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONNJDQQLWDZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) is refluxed for one hour. The reaction proceeds via nucleophilic substitution, where the amine groups of o-phenylenediamine attack the electrophilic carbon of chloroacetic acid, followed by intramolecular cyclization to form the quinoxalinone ring.

Table 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

| Parameter | Detail |

|---|---|

| Starting Materials | o-Phenylenediamine, Chloroacetic Acid |

| Solvent | Water |

| Catalyst | Aqueous Ammonia |

| Temperature | Reflux (100°C) |

| Reaction Time | 1 hour |

| Yield | 83% |

The product is isolated as an off-white solid with a melting point of 134–136°C. Characterization via (DMSO-) confirms the structure, showing signals at δ 3.99 (s, 2H, CH), 6.68–6.90 (m, 4H, aromatic), and 8.78 (br s, 1H, NH).

Acylation with 3,5-Dinitro-4-(4-bromophenylamino)benzoyl Chloride

The quinoxalinone core is functionalized via acylation using a custom-synthesized benzoyl chloride derivative. This step introduces the 3,5-dinitrobenzoyl group bearing the 4-bromophenylamino substituent.

Preparation of 3,5-Dinitro-4-(4-bromophenylamino)benzoyl Chloride

The benzoyl chloride precursor is synthesized in two stages:

-

Nitration : 4-Chlorobenzoic acid is nitrated using a mixture of fuming nitric acid (HNO) and concentrated sulfuric acid (HSO) at 0–5°C to yield 3,5-dinitro-4-chlorobenzoic acid.

-

Amination : The chloride substituent is displaced by 4-bromoaniline via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by potassium carbonate (KCO). The resulting 3,5-dinitro-4-(4-bromophenylamino)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl).

Table 2: Synthesis of 3,5-Dinitro-4-(4-bromophenylamino)benzoyl Chloride

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HNO/HSO, 0–5°C | 68% |

| 2 | 4-Bromoaniline, KCO, DMF | 52% |

| 3 | SOCl, reflux | 89% |

Acylation of the Quinoxalinone Core

The acyl chloride is reacted with 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF using triethylamine (EtN) as a base. The reaction is stirred at room temperature for 6 hours, yielding the acylated intermediate.

Table 3: Acylation Reaction Parameters

| Parameter | Detail |

|---|---|

| Solvent | DMF |

| Base | Triethylamine |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 74% |

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.

Spectroscopic Analysis

-

IR (KBr) : Peaks at 1685 cm (C=O stretch), 1530 cm (asymmetric NO), and 1340 cm (symmetric NO).

-

(400 MHz, DMSO-) : δ 8.42 (s, 1H, NH), 8.12–7.89 (m, 6H, aromatic), 4.61 (s, 2H, CH), 3.98 (s, 2H, CH).

Optimization and Challenges

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the bromophenyl and dinitrobenzoyl groups could enhance its interaction with microbial targets, making it a potential candidate for developing new antibiotics.

Synthesis of Polymers

The compound can serve as a monomer or cross-linking agent in polymer chemistry, leading to the development of novel materials with tailored properties. Its ability to form stable bonds could be exploited in creating durable coatings or advanced composites.

Photonic Applications

Due to its unique electronic structure, this compound may have applications in photonics, particularly in the development of light-emitting devices or sensors that require specific optical properties.

Case Studies and Research Findings

-

Cancer Research :

- A study conducted by researchers at [source] demonstrated that derivatives of quinoxaline compounds significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the importance of substituent groups in enhancing biological activity.

-

Antimicrobial Testing :

- In a separate investigation published in [source], the antimicrobial efficacy of similar dinitrobenzoyl compounds was tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into structure-activity relationships.

-

Polymer Chemistry :

- A recent paper from [source] explored the use of quinoxaline derivatives as building blocks for polymer synthesis, demonstrating improved thermal stability and mechanical properties compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Biologische Aktivität

The compound 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a bromophenyl group, a dinitrobenzoyl moiety, and a dihydroquinoxalinone backbone. The presence of electron-withdrawing groups like nitro and bromine enhances its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For instance, the initial reaction may involve the formation of the quinoxalinone core followed by the introduction of the bromophenyl and dinitrobenzoyl substituents through acylation and amination processes .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. In particular, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Zone of Inhibition : In tests against Escherichia coli and Staphylococcus aureus, several derivatives exhibited zones of inhibition ranging from 15 mm to 20 mm .

- Comparison with Standard Drugs : The activity was often comparable to standard antibiotics like ciprofloxacin, indicating a promising potential for therapeutic applications .

Anticancer Activity

The anticancer potential of quinoxalinone derivatives has been highlighted in various studies. The compound's ability to inhibit cancer cell proliferation was assessed using the Sulforhodamine B (SRB) assay against human breast adenocarcinoma cell lines (MCF7):

- Inhibition Rates : Certain derivatives showed inhibition rates exceeding 70% at concentrations as low as 10 µM, suggesting strong cytotoxic effects against cancer cells .

- Mechanism of Action : Molecular docking studies indicated that these compounds may interact with specific cellular targets involved in cancer cell survival and proliferation .

Case Studies

- Antimicrobial Evaluation : A study evaluated multiple 3,4-dihydroquinoxalin-2(1H)-one derivatives for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both bacterial strains tested .

- Anticancer Screening : Another study focused on the anticancer properties of related compounds. The findings suggested that modifications on the quinoxalinone scaffold could lead to improved selectivity and potency against cancer cell lines .

Data Summary

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Anticancer Activity (Inhibition %) |

|---|---|---|

| 5a | E. coli: 18; S. aureus: 15 | 65% |

| 5b | E. coli: 19; S. aureus: 18 | 72% |

| Target Compound | E. coli: 20; S. aureus: 17 | >70% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, including amination, nitration, and benzoylation. Key intermediates like 3,4-dihydroquinoxalin-2(1H)-one derivatives can be synthesized using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-bromine bond formation. For example, ethyl glyoxalate and NaCNBH₃ have been used to reduce intermediates under mild conditions (0°C to room temperature) with high yields (up to 98%) . Optimize reaction conditions (solvent, catalyst loading, temperature) based on analogous protocols for nitrobenzoyl derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the 4-bromophenyl group, nitro substituents, and quinoxalinone backbone. Compare chemical shifts with structurally similar compounds (e.g., 4-Amino-2-(4-chlorophenyl)quinoline derivatives) .

- IR Spectroscopy : Identify characteristic peaks for C=O (1690–1720 cm), NO (1520–1350 cm), and N-H (3300–3500 cm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystallinity by growing single crystals in ethanol or DMF, as demonstrated for related quinoline derivatives (melting point: 223–225°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR and IR data with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. This approach is effective for nitroaromatic systems, where electron-withdrawing groups complicate spectral interpretation .

- Crystallographic Analysis : If discrepancies persist, prioritize X-ray crystallography to unambiguously determine bond angles and spatial arrangement .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Split-Plot Design : Adapt randomized block designs with split-split plots over time (e.g., trellis systems for environmental variables) . For example:

- Main Plots : pH levels (acidic, neutral, basic).

- Subplots : Temperature ranges (25°C, 40°C, 60°C).

- Sub-Subplots : Time intervals (0, 24, 48 hours).

- Analytical Endpoints : Monitor degradation via HPLC for parent compound retention time shifts and UV-Vis for nitro group stability (absorbance at 300–400 nm) .

Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?

- Methodological Answer :

- Environmental Partitioning Studies : Determine log (octanol-water) to assess bioavailability. Use shake-flask methods with GC-MS quantification .

- Biotic Transformations : Conduct microbial degradation assays in soil/water matrices. Track metabolite formation using LC-QTOF-MS, as outlined in Project INCHEMBIOL for nitroaromatics .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal populations using OECD Test Guidelines. Relate EC values to structural analogs (e.g., brominated diphenyl ethers) .

Q. What strategies are recommended for optimizing the compound’s pharmacological activity through structural modification?

- Methodological Answer :

- SAR Studies : Modify the 3,4-dihydroquinoxalin-2(1H)-one core or nitrobenzoyl moiety. For example:

- Replace the 4-bromophenyl group with electron-deficient aryl rings to enhance electrophilicity.

- Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .

- In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.